1H-Cycloprop[d]imidazo[1,2-b]pyridazine, commonly referred to as imidazo[1,2-b]pyridazine, is a heterocyclic compound characterized by a fused bicyclic structure that includes both imidazole and pyridazine rings. This compound has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Imidazo[1,2-b]pyridazine is classified under heterocyclic compounds, particularly those containing nitrogen atoms in their ring structures. It falls within the broader category of pyridazine derivatives, which are known for their pharmacological properties. The compound's systematic name reflects its structural features, where the "cycloprop" indicates a cyclopropyl group attached to the imidazo framework.
The synthesis of imidazo[1,2-b]pyridazine can be achieved through various methods:
The molecular formula for imidazo[1,2-b]pyridazine is , with a molecular weight of approximately 133.12 g/mol. The structure consists of:
The compound's unique structural features contribute to its biological activity and interaction with various biological targets.
Imidazo[1,2-b]pyridazine participates in several chemical reactions:
The mechanism of action for imidazo[1,2-b]pyridazine derivatives often involves their role as inhibitors of specific kinases such as adaptor associated kinase 1 (AAK1). AAK1 is implicated in processes like clathrin-mediated endocytosis. By inhibiting AAK1 activity, these compounds can modulate cellular signaling pathways involved in pain perception and other physiological processes .
Imidazo[1,2-b]pyridazine exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings .
Imidazo[1,2-b]pyridazines have been explored for various scientific applications:
The imidazo[1,2-b]pyridazine scaffold is a nitrogen-rich bicyclic heterocycle characterized by fusion between imidazole and pyridazine rings. This architecture confers distinctive electronic properties, including a high dipole moment (∼4.22 D) and moderate basicity (pKa ∼2.0), which enhance solubility and facilitate π-π stacking interactions with biological targets [1]. Its dual hydrogen-bonding capacity (both donor and acceptor sites) enables precise molecular recognition, making it valuable for targeting ATP-binding pockets in kinases and other enzymes [1] [4].
Clinically, this scaffold features in several approved therapeutics:
Table 1: Physicochemical Properties of Imidazo[1,2-b]pyridazine vs. Related Heterocycles
Heterocycle | Dipole Moment (D) | cLogP | Topological PSA (Ų) | pKa |
---|---|---|---|---|
Imidazo[1,2-b]pyridazine | 4.22 | -0.51 | 25.8 | 2.0 |
Pyridine | 2.22 | 0.84 | 12.9 | 5.2 |
Pyrimidine | 2.33 | 0.26 | 25.8 | 0.93 |
Benzene | 0.00 | 2.18 | 0.0 | -24.3 |
Cyclopropane fusion introduces significant three-dimensional strain and steric constraint to heterocyclic scaffolds, altering conformational dynamics and enhancing target selectivity. While direct data on 1H-cycloprop[d]imidazo[1,2-b]pyridazine is limited, analogous cyclopropane-fused systems reveal consistent trends:
Notable examples include cyclopropane-fused imidazopyridines and pyrazolopyrimidines, which show improved IC₅₀ values (e.g., 5–100 nM against kinases) versus planar scaffolds due to optimal hydrophobic cavity filling [4].
Table 2: Impact of Cyclopropane Fusion on Bioactivity
Scaffold | Target | Non-Fused IC₅₀ | Cyclopropane-Fused IC₅₀ | Selectivity Ratio |
---|---|---|---|---|
Imidazo[1,2-b]pyridazine | PIM1 Kinase | 120 nM | 15 nM* | 8-fold |
Pyrazolo[1,5-a]pyrimidine | TYK2 Kinase | 85 nM | 9 nM* | 9.4-fold |
Data inferred from cyclopropane-fused analogs in [4]; *Theorized improvement based on structural analogs.
Scaffold hopping—replacing core heterocycles while preserving pharmacophores—leverages the imidazo[1,2-b]pyridazine scaffold to overcome developmental challenges:
Recent innovations include hybrid scaffolds like imidazo[1,2-b]pyrazines, where an additional nitrogen atom increases polarity and anti-proliferative activity (e.g., IC₅₀ = 0.01 μM in melanoma cells) [3]. Cyclopropane fusion represents an underexplored strategy to further rigidify the scaffold, potentially improving selectivity for conformationally sensitive targets.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7